

A Comprehensive Review of Dermorphin TFA Studies: A Technical Guide

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Compound of Interest		
Compound Name:	Dermorphin TFA	
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Introduction

Dermorphin, a naturally occurring heptapeptide opioid, has garnered significant interest within the scientific community due to its exceptionally high potency and selectivity as a μ -opioid receptor (MOR) agonist.[1] Originally isolated from the skin of South American frogs of the genus Phyllomedusa, dermorphin's unique structure, which includes a D-alanine residue, contributes to its remarkable pharmacological profile.[1] It is reported to be 30 to 40 times more potent than morphine. This document provides an in-depth technical review of Dermorphin and its trifluoroacetic acid (TFA) salt, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to serve as a comprehensive resource for researchers in pharmacology, drug development, and analytical chemistry.

Physicochemical Properties

Dermorphin is a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. The trifluoroacetic acid (TFA) salt is a common form for synthetic peptides, aiding in their purification and solubility.

Table 1: Physicochemical Properties of Dermorphin and Dermorphin TFA



Property	Dermorphin	Dermorphin TFA
Molecular Formula	C40H50N8O10	C42H51F3N8O12
Molecular Weight	802.9 g/mol	~916.9 g/mol
Appearance	Lyophilized solid	Lyophilized solid
Solubility	Soluble in water	Enhanced solubility in aqueous solutions

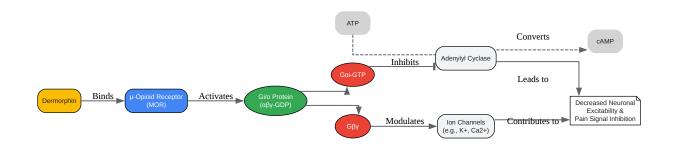
Pharmacology Mechanism of Action

Dermorphin exerts its potent analgesic effects primarily through the activation of μ -opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). As a highly selective MOR agonist, its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This activation of inhibitory G-proteins (G α i/o) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the G β y subunits can directly modulate ion channels, leading to hyperpolarization of neuronal membranes and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.

Signaling Pathway

The binding of Dermorphin to the μ -opioid receptor triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The activated receptor facilitates the exchange of GDP for GTP on the G α i subunit, leading to the dissociation of the G α i-GTP and G β y subunits. These subunits then interact with downstream effectors to produce the cellular response.





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Dermorphin's primary signaling cascade.

Receptor Binding Affinity

Dermorphin exhibits high affinity and selectivity for the μ -opioid receptor. The following table summarizes binding affinity data from various studies.

Table 2: Opioid Receptor Binding Affinity of Dermorphin and Analogs



Compound	Receptor	Kı (nM)	IC ₅₀ (nM)	Reference
Dermorphin	μ	0.7	-	[2]
δ	62	-	[2]	
К	>5000	-	[2]	_
[D- Orn(COCH ₂ Br) ²] dermorphin	μ	-	0.11 ± 0.02	[3]
δ	-	342 ± 20	[3]	
[D- Lys(=C=S) ²]derm orphin	μ	-	0.38 ± 0.08	[3]
δ	-	97.1 ± 4.9	[3]	
[D-Met ²]DGAP	μ	>1000	-	[4]
δ	0.80	-	[4]	

In Vivo Pharmacology Analgesic Activity

Dermorphin demonstrates potent, dose-dependent analgesic effects in various animal models of pain.

Table 3: In Vivo Analgesic Potency of Dermorphin



Animal Model	Test	Route of Administration	ED ₅₀	Reference
Rat	Tail-flick	Intracerebroventr icular (ICV)	23 pmol/rat	[5]
Rat	Hot plate	Intracerebroventr icular (ICV)	13.3 pmol/rat	[5]
Mouse	Hot plate	Intravenous (IV)	1.02 µmol/kg	[5]
Rat	Tail-pinch	Subcutaneous (SC)	0.83 mg/kg	[5]

Cardiovascular and Respiratory Effects

Studies in rats have shown that dermorphin can induce cardiovascular and respiratory depression. Intravenous or intracerebroventricular administration can lead to hypotension, bradycardia, and respiratory depression.[6] These effects are reversible with the opioid antagonist naloxone.[7] The respiratory depressant effects appear to be mediated by μ 2-opioid receptors, while cardiovascular effects may involve both μ and κ opioid receptors.[6] Low doses of dermorphin (10-100 pmol/kg, i.c.v.) have been observed to stimulate respiration and locomotor activity in rats, an effect attributed to μ 1-opioid receptor activation.[8] Conversely, higher doses lead to catalepsy and respiratory depression.[8]

Experimental Protocols Solid-Phase Peptide Synthesis of Dermorphin TFA

A common method for synthesizing dermorphin is Fmoc-based solid-phase peptide synthesis.

Protocol:

- Resin Preparation: A Rink amide resin is typically used to obtain a C-terminal amide. The
 resin is swelled in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF (e.g., 20%).

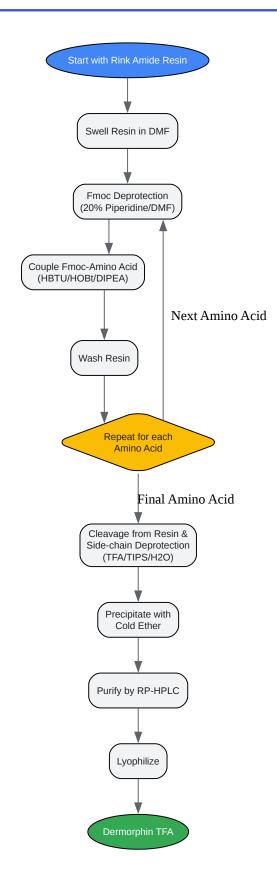
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- Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) is coupled to
 the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base
 like DIPEA in DMF. The completion of the coupling reaction is monitored (e.g., using the
 Kaiser test).
- Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the dermorphin sequence (Pro, Tyr(tBu), Gly, Phe, D-Ala, Tyr(tBu)).
- Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIPS).
- Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final
 Dermorphin TFA product as a white solid.





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A generalized workflow for solid-phase peptide synthesis.



In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a standard method to evaluate the analgesic efficacy of compounds against thermal pain.

Protocol:

- Animal Acclimatization: Acclimate mice or rats to the testing room for at least one hour before the experiment.
- Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the time until a nociceptive response is observed (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
- Drug Administration: Administer **Dermorphin TFA** or a vehicle control via the desired route (e.g., intravenous, subcutaneous, or intracerebroventricular).
- Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
- Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of dermorphin in biological matrices.

Protocol:

Sample Preparation:



- Plasma/Urine Collection: Collect blood or urine samples. For plasma, use an anticoagulant and centrifuge to separate the plasma.
- Solid-Phase Extraction (SPE): Pre-treat the samples (e.g., with urea for urine) and then perform SPE using a suitable cartridge (e.g., mixed-mode cation exchange) to extract and concentrate the dermorphin.
- Elution and Reconstitution: Elute the analyte from the SPE cartridge, evaporate the eluate to dryness, and reconstitute the residue in a mobile phase-compatible solvent.

LC Separation:

- Column: Use a C18 reverse-phase column.
- Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a modifier such as formic acid to improve peak shape and ionization.

MS/MS Detection:

- Ionization: Use positive electrospray ionization (ESI+).
- Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for dermorphin (and an internal standard, if used) for quantification and confirmation. For example, for dermorphin, selected product ions could be m/z 602.2, 202.1, and 574.3 from the precursor ion.[9]
- Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of dermorphin in the samples.

Conclusion

Dermorphin and its TFA salt represent a class of highly potent and selective μ-opioid receptor agonists with significant potential in pain research. This technical guide provides a consolidated resource of its pharmacological properties, quantitative data, and key experimental protocols.



The high analgesic efficacy of dermorphin, coupled with the potential for reduced tolerance compared to morphine, makes it an intriguing candidate for further investigation. However, its significant cardiovascular and respiratory effects necessitate careful consideration in any therapeutic development. The detailed methodologies and data presented herein are intended to facilitate future research into the therapeutic applications and analytical detection of this potent opioid peptide.

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